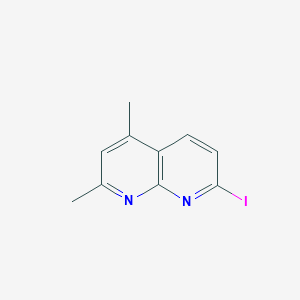

7-Iodo-2,4-dimethyl-1,8-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

7-iodo-2,4-dimethyl-1,8-naphthyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2/c1-6-5-7(2)12-10-8(6)3-4-9(11)13-10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDNDRDUYJYZQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=N2)I)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Iodo 2,4 Dimethyl 1,8 Naphthyridine and Analogous Systems

Foundational Reactions for 1,8-Naphthyridine (B1210474) Core Construction

The synthesis of the 1,8-naphthyridine skeleton is achievable through several classic cyclization strategies, many of which are adaptations of well-known quinoline (B57606) syntheses. oregonstate.edu These methods typically involve the construction of the second pyridine (B92270) ring onto a pre-existing, suitably substituted pyridine precursor.

The Friedlander condensation is one of the most direct and widely utilized methods for synthesizing 1,8-naphthyridines. nih.govacs.org The reaction involves an acid- or base-catalyzed condensation between an aromatic 2-amino-aldehyde or ketone and a compound containing a reactive α-methylene group, followed by a cyclodehydration. connectjournals.com For the synthesis of the 2,4-dimethyl-1,8-naphthyridine (B12115749) core, the logical precursors would be 2-aminonicotinaldehyde and pentane-2,4-dione (acetylacetone).

The mechanism, under basic conditions, initiates with the formation of a carbanion from the α-methylene compound. This carbanion then undergoes a condensation reaction with the carbonyl group of the 2-aminonicotinaldehyde, leading to an intermediate that subsequently cyclizes and dehydrates to form the aromatic 1,8-naphthyridine ring system. nih.gov

Significant research has focused on optimizing the Friedlander reaction to improve yields and employ more environmentally benign conditions. kthmcollege.ac.in Innovations include the use of ionic liquids as both catalyst and solvent, microwave-assisted synthesis to reduce reaction times from hours to minutes, and the application of catalysts like Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) for efficient solvent-free reactions at room temperature. nih.govconnectjournals.comniscpr.res.in Furthermore, performing the reaction in water with a simple catalyst like choline (B1196258) hydroxide (B78521) has been demonstrated as a green and effective approach. nih.gov

| Catalyst/Solvent System | Key Advantages | Typical Substrates |

|---|---|---|

| Ionic Liquid ([Bmmim][Im]) | Acts as both catalyst and solvent; reusable. nih.gov | 2-amino-3-pyridinecarboxaldehyde and α-methylene carbonyls. nih.gov |

| Choline Hydroxide / Water | Green, inexpensive, and biocompatible catalyst system with high yields (>90%). nih.gov | 2-aminonicotinaldehyde and various aliphatic/aromatic carbonyls. nih.gov |

| CeCl₃·7H₂O / Solvent-Free | Rapid, high-yield reaction at room temperature via grinding. connectjournals.com | 2-aminonicotinaldehyde and active methylene (B1212753) compounds. connectjournals.com |

| Piperidine (B6355638) / Methanol (B129727) (Microwave) | Drastically reduced reaction times (minutes) with improved yields. niscpr.res.in | 2-aminonicotinaldehyde and active methylene compounds. niscpr.res.in |

The Gould-Jacobs reaction provides a pathway to 4-hydroxy-1,8-naphthyridine derivatives, which can be further modified. wikipedia.org The process begins with the condensation of an aminopyridine with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgthieme-connect.de This is followed by a thermal intramolecular cyclization, which is often the rate-determining step and may require high temperatures. thieme-connect.deablelab.eu

The general mechanism involves an initial Michael-type addition of the amino group to the malonate derivative, followed by the elimination of an alkoxy group to form an intermediate. ablelab.eu This intermediate then undergoes a 6-electron cyclization upon heating. wikipedia.org Subsequent saponification of the ester and decarboxylation yields the 4-hydroxynaphthyridine product. wikipedia.org

The Knorr and Conrad-Limpach syntheses both utilize the reaction between an aminopyridine and a β-ketoester, but the reaction conditions dictate the final isomeric product. researchgate.netwikipedia.org

The Conrad-Limpach synthesis typically occurs under moderate temperatures. The reaction proceeds through the condensation of the aminopyridine with the keto group of the β-ketoester to form a Schiff base intermediate. wikipedia.orgsynarchive.com Subsequent thermal cyclization at high temperatures (around 250 °C) yields a 4-hydroxy-1,8-naphthyridine (or its 4-quinolone tautomer). wikipedia.orgsynarchive.com

Conversely, the Knorr quinoline synthesis , when adapted for naphthyridines, generally involves harsher conditions or a different reaction sequence that favors the initial formation of a β-keto anilide intermediate. researchgate.net Cyclization of this intermediate leads to the formation of a 2-hydroxy-1,8-naphthyridine derivative. The Paal-Knorr synthesis, a related name reaction, is primarily used for synthesizing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds and is mechanistically distinct. wikipedia.orgalfa-chemistry.com

The Combes synthesis is a straightforward, acid-catalyzed reaction for producing substituted quinolines, a method readily adaptable for 1,8-naphthyridines. wikipedia.org It is particularly well-suited for preparing 2,4-disubstituted systems and involves the condensation of an aminopyridine with a β-diketone. wikipedia.org To obtain the 2,4-dimethyl-1,8-naphthyridine core, an appropriate aminopyridine would be reacted with pentane-2,4-dione.

The mechanism is initiated by the formation of a Schiff base intermediate from the aniline (B41778) and diketone. wikipedia.org This is followed by an acid-catalyzed ring closure, which is the rate-determining electrophilic annulation step, and subsequent dehydration to yield the final aromatic product. wikipedia.org

The Povarov reaction is a formal [4+2] cycloaddition used to construct tetrahydroquinoline rings, which can be oxidized to the corresponding aromatic systems. nih.gov The reaction occurs between an aromatic imine (formed from an aminopyridine and an aldehyde) and an electron-rich alkene. nih.gov This multicomponent reaction is typically catalyzed by a Lewis acid. nih.gov The synthesis of annulated 1,5-naphthyridines has been achieved via the Povarov cyclocondensation of N-(pyridin-3yl)imines. researchgate.net While less common for 1,8-naphthyridines, the principles can be extended, offering a route to highly functionalized precursors.

The Skraup synthesis is a classic method for preparing quinolines that can be applied to naphthyridines. wikipedia.org In its archetypal form, it involves heating an aniline (or aminopyridine) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The reaction can be vigorous, but modifications using milder oxidizing agents have been developed. thieme-connect.de While effective, this method can sometimes result in low yields for substituted 1,8-naphthyridines. thieme-connect.de

The Doebner-Von Miller reaction is a related synthesis that utilizes α,β-unsaturated aldehydes or ketones in place of glycerol. wikipedia.org This allows for greater variation in the substitution pattern of the final product. The α,β-unsaturated carbonyl compound can be generated in situ from the aldol (B89426) condensation of two carbonyl compounds. wikipedia.org The reaction is catalyzed by Brønsted or Lewis acids. wikipedia.org Applying this to 1,8-naphthyridine synthesis, an aminopyridine can be reacted with compounds like crotonaldehyde (B89634) to introduce methyl groups onto the newly formed ring. oregonstate.edu The reaction is effective when the starting aminopyridine contains a strong electron-releasing group, which facilitates the necessary ring closure. oregonstate.edu

Meth-Cohn Synthetic Routes

The Meth-Cohn synthesis and the related Vilsmeier-Haack reaction are classical methods for the formation of quinolines and other heterocyclic systems. The Vilsmeier-Haack reaction, for instance, involves the formylation of an activated aromatic or heterocyclic compound using a Vilsmeier reagent, typically prepared from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). While this reaction is effective for introducing a formyl group, which can then be a handle for further transformations, its direct application to the synthesis of the 2,4-dimethyl-1,8-naphthyridine core is not a commonly reported strategy. The reaction is more frequently employed to functionalize existing aromatic systems rather than constructing the core ring structure with the specific dimethyl substitution pattern required for the target molecule.

Grignard Reaction-Based Approaches

Grignard reagents are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds. In the context of 1,8-naphthyridine synthesis, Grignard reagents are not typically used for the primary construction of the bicyclic ring system. Instead, their application is more prevalent in the functionalization of a pre-formed naphthyridine scaffold. For instance, a halogenated naphthyridine can be converted into a Grignard reagent, which can then react with various electrophiles to introduce a range of substituents. Conversely, Grignard reagents can be added to electrophilic positions on the naphthyridine ring. However, for the specific synthesis of 7-Iodo-2,4-dimethyl-1,8-naphthyridine, a synthetic strategy centered around a Grignard reaction for the core formation is not a conventional or widely documented approach.

Precision Synthesis of Halogenated 1,8-Naphthyridines with Specific Reference to Iodination

The precise introduction of substituents at specific positions on the 1,8-naphthyridine ring is crucial for tailoring its chemical and physical properties. The synthesis of this compound is a testament to the need for regioselective control.

Regioselective Iodination Techniques for the Naphthyridine Scaffold

Achieving regioselective iodination of a 2,4-dimethyl-1,8-naphthyridine core can be challenging due to the directing effects of the two nitrogen atoms and the methyl groups. Direct iodination of the parent 2,4-dimethyl-1,8-naphthyridine would likely lead to a mixture of products. A more controlled and predictable method involves the introduction of the iodine atom via the transformation of a pre-existing functional group at the desired C7 position.

One of the most reliable methods for the site-specific introduction of an iodine atom is the Sandmeyer reaction . This reaction involves the diazotization of a primary aromatic amine, followed by treatment with an iodide salt, typically potassium iodide. In the context of this compound synthesis, this would entail the synthesis of 7-amino-2,4-dimethyl-1,8-naphthyridine as a key intermediate. The amino group can then be converted to a diazonium salt, which is subsequently displaced by iodide.

| Reaction | Reagents | Position of Iodination |

| Sandmeyer Reaction | 1. NaNO₂, aq. HCl2. KI | C7 (from C7-NH₂) |

Strategic Design of Precursors for this compound Synthesis

A strategic approach to the synthesis of this compound involves the use of a precursor that already contains the iodine atom at the correct position. The most common and versatile method for the synthesis of the 1,8-naphthyridine core is the Friedländer annulation . This reaction involves the condensation of a 2-aminopyridine (B139424) derivative with a β-dicarbonyl compound.

For the synthesis of the target molecule, a strategically designed precursor is 2-amino-5-iodopyridine (B21400) . The condensation of this iodinated aminopyridine with acetylacetone (B45752) (2,4-pentanedione) directly yields the this compound skeleton. This approach elegantly incorporates the iodine atom at the desired position from the outset, avoiding potential issues with regioselectivity in a later iodination step.

| Precursor | Reactant | Product |

| 2-Amino-5-iodopyridine | Acetylacetone | This compound |

The synthesis of the 2-amino-5-iodopyridine precursor itself can be achieved through various methods, such as the direct iodination of 2-aminopyridine using reagents like iodine monochloride or a mixture of iodine and an oxidizing agent.

Methodologies for Site-Specific Methyl Group Installation at Positions 2 and 4

The installation of the methyl groups at the C2 and C4 positions of the 1,8-naphthyridine ring is most efficiently achieved simultaneously during the construction of the heterocyclic core. As mentioned in the preceding section, the Friedländer synthesis is the method of choice for this purpose.

The reaction between a 2-aminopyridine (or a substituted derivative thereof) and a β-diketone like acetylacetone (2,4-pentanedione) leads to the formation of a 2,4-dimethyl-substituted pyridine ring fused to the original pyridine ring. The mechanism involves an initial condensation to form an enamine, followed by a cyclization and dehydration to yield the aromatic 1,8-naphthyridine system. The use of acetylacetone as the β-dicarbonyl component directly and regioselectively installs the methyl groups at the C2 and C4 positions of the newly formed ring.

| Method | Key Reagent | Positions of Methylation |

| Friedländer Synthesis | Acetylacetone | C2 and C4 |

Advancements in Environmentally Conscious and Efficient Synthetic Protocols

In recent years, there has been a significant drive towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. The synthesis of 1,8-naphthyridines has also benefited from these "green chemistry" approaches, particularly in the context of the widely used Friedländer reaction.

Several modifications to the classical Friedländer synthesis have been reported that aim to reduce the environmental impact. These include:

Use of Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives such as water or ionic liquids has been shown to be effective. nih.gov The reaction of 2-aminonicotinaldehyde with active methylene compounds has been successfully carried out in water, often with the aid of a catalyst. nih.gov

Catalyst-Free Conditions: In some cases, the Friedländer condensation can be performed under catalyst-free conditions, for example, by heating the reactants in a suitable solvent like ethanol (B145695). This simplifies the reaction work-up and avoids the use of potentially toxic or expensive catalysts.

Solvent-Free Reactions: Solid-state reactions, where the reactants are ground together, often with a solid catalyst, represent a highly efficient and environmentally friendly approach. connectjournals.com The use of catalysts like cerium(III) chloride heptahydrate (CeCl₃·7H₂O) under solvent-free grinding conditions has been reported for the synthesis of 1,8-naphthyridines. connectjournals.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the Friedländer synthesis, contributing to a more efficient process.

These advancements offer more sustainable routes to the 2,4-dimethyl-1,8-naphthyridine core, which can then be further functionalized to produce the target iodo-derivative.

| Green Approach | Key Feature | Example |

| Aqueous Synthesis | Use of water as a solvent | Friedländer reaction in water, catalyzed by an ionic liquid. nih.gov |

| Solvent-Free Synthesis | Grinding of reactants without a solvent | CeCl₃·7H₂O catalyzed Friedländer condensation. connectjournals.com |

| Catalyst-Free Synthesis | Reaction proceeds without a catalyst | Three-component domino reaction in ethanol. |

Metal-Free and Ionic Liquid Catalysis for 1,8-Naphthyridines

Recent advancements in organic synthesis have emphasized the development of environmentally benign and cost-effective catalytic systems. In the context of 1,8-naphthyridine synthesis, metal-free and ionic liquid-based catalysis has emerged as a significant area of research. nih.gov

Ionic liquids (ILs) have been successfully employed as both green solvents and catalysts for the Friedländer reaction to produce 1,8-naphthyridine derivatives. For instance, basic ionic liquids such as 1-butyl-3-methylimidazolium imidazolide (B1226674) ([Bmmim][Im]) have demonstrated remarkable catalytic activity. nih.gov These reactions are often conducted under milder conditions compared to traditional acid or base-catalyzed methods. Another notable example is the use of choline hydroxide (ChOH), an inexpensive and biocompatible ionic liquid, as a metal-free catalyst for the gram-scale synthesis of 1,8-naphthyridines in water. nih.gov This method underscores the dual benefits of using a non-toxic catalyst and an environmentally safe solvent.

The use of such catalysts often leads to high yields and simplified work-up procedures, as the ionic liquid can often be recycled. nih.gov

Table 1: Comparison of Catalysts in the Friedländer Synthesis of 1,8-Naphthyridine Analogs

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| [Bmmim][Im] | Ionic Liquid | 80 | 24 h | High | nih.gov |

| Choline Hydroxide | Water | 50 | 6 h | >90 | nih.gov |

| Piperidine | Methanol | Reflux | Several hours | Moderate to High | niscpr.res.in |

Microwave-Assisted Organic Synthesis for Naphthyridine Derivatives

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including 1,8-naphthyridines. The application of microwave irradiation can significantly reduce reaction times from hours to minutes. niscpr.res.in

A notable application is the microwave-induced Friedländer condensation for the synthesis of 1,8-naphthyridines. In one approach, 2-aminonicotinaldehyde reacts with active methylene compounds in the presence of a catalytic amount of piperidine in methanol under microwave irradiation. niscpr.res.in This method has been shown to be highly efficient, affording 2,3-disubstituted-1,8-naphthyridines in high yields and with a significant reduction in reaction time compared to conventional heating methods. niscpr.res.in The efficiency of MAOS is attributed to the rapid and uniform heating of the reaction mixture, which often leads to cleaner reactions and easier purification.

Multi-Component Reaction (MCR) Approaches for Enhanced Synthetic Efficiency

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer significant advantages in terms of synthetic efficiency, atom economy, and reduction of waste. Several MCR strategies have been developed for the synthesis of functionalized 1,8-naphthyridine derivatives.

One such approach involves a three-component domino reaction of glutaraldehyde, malononitrile, and β-ketoamides under catalyst-free conditions in ethanol. rsc.org This method is lauded for its operational simplicity, high yields, and high regio- and stereoselectivity. rsc.org The absence of a catalyst and the use of a benign solvent make this a particularly green synthetic route.

Another example is the synthesis of functionalized benzo[b] connectjournals.comnih.govnaphthyridine derivatives through a three-component reaction of 2-chloroquinoline-3-carbaldehyde, 1,3-dicarbonyl compounds, and enaminones, catalyzed by L-proline. This protocol is also environmentally friendly and provides good yields with a convenient operational procedure.

Sustainable Solvent Systems in Naphthyridine Synthesis

The principles of green chemistry have driven the exploration of sustainable solvent systems for organic synthesis. Water and ionic liquids are at the forefront of these efforts in the context of 1,8-naphthyridine synthesis.

As previously mentioned, the use of water as a solvent in the choline hydroxide-catalyzed synthesis of 1,8-naphthyridines represents a significant step towards a more sustainable process. nih.gov The reaction not only proceeds with high efficiency but also allows for easy separation of the product and catalyst. nih.gov

Optimized Purification and Isolation Techniques for Complex Naphthyridine Analogs

The purification and isolation of complex, substituted naphthyridine analogs like this compound are critical steps to ensure the high purity required for subsequent applications. Standard techniques such as recrystallization and column chromatography are commonly employed, but their optimization is key for handling complex mixtures, particularly those containing regioisomers.

For halogenated nitrogen heterocycles, recrystallization from a suitable solvent or solvent mixture is a primary method for purification. The choice of solvent is crucial and is determined by the solubility profile of the target compound and its impurities. A solvent system should be selected where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at lower temperatures.

Column chromatography is a versatile technique for the separation of complex mixtures. For aza-aromatic compounds, silica (B1680970) gel is a common stationary phase. However, for particularly challenging separations, such as those involving regioisomers, more advanced techniques may be necessary. researchgate.net High-performance liquid chromatography (HPLC), particularly preparative HPLC, can offer superior resolution for the separation of closely related isomers. nih.gov The choice of mobile phase, stationary phase, and gradient elution conditions must be carefully optimized to achieve baseline separation.

In cases where regioisomers are difficult to separate, a strategy of derivatization can be employed. This involves converting the mixture of isomers into derivatives that have more distinct physical properties, facilitating their separation by chromatography. Following separation, the protecting group can be removed to yield the pure isomers. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-dimethyl-1,8-naphthyridine |

| 2-aminonicotinaldehyde |

| pentane-2,4-dione |

| 1-butyl-3-methylimidazolium imidazolide ([Bmmim][Im]) |

| choline hydroxide (ChOH) |

| piperidine |

| glutaraldehyde |

| malononitrile |

| β-ketoamides |

| 2-chloroquinoline-3-carbaldehyde |

| 1,3-dicarbonyl compounds |

| enaminones |

| L-proline |

| 2,3-disubstituted-1,8-naphthyridines |

| benzo[b] connectjournals.comnih.govnaphthyridine |

| ethyl 2-trifluoro-methyl-1,8-naphthyridine-3-carboxylate |

Advanced Functionalization and Chemical Transformations of 7 Iodo 2,4 Dimethyl 1,8 Naphthyridine

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing the Iodo-Substituent

The iodo-substituent at the 7-position is an excellent leaving group for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their efficiency in forming carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are paramount in the functionalization of aryl halides, including 7-iodo-2,4-dimethyl-1,8-naphthyridine. The general catalytic cycle for these reactions involves oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki Coupling: This reaction couples the iodo-naphthyridine with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. It is widely favored due to the stability and low toxicity of the boron reagents. The reaction is tolerant of a wide range of functional groups, allowing for the synthesis of various 7-aryl or 7-vinyl-2,4-dimethyl-1,8-naphthyridines.

Stille Coupling: The Stille reaction involves the coupling of the iodo-naphthyridine with an organotin compound (organostannane). wikipedia.org While highly effective and versatile, the toxicity of the organotin reagents and byproducts necessitates careful handling. wikipedia.org This method is particularly useful for creating complex carbon skeletons. wikipedia.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the this compound and a terminal alkyne. nih.govnih.gov The process is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, although copper-free protocols have been developed. nih.govnih.gov This method is the most direct route to synthesizing 7-alkynyl-1,8-naphthyridine derivatives.

Negishi Coupling: The Negishi coupling employs an organozinc reagent as the coupling partner for the iodo-naphthyridine. These reactions are known for their high reactivity and functional group tolerance. The organozinc reagents are typically prepared in situ from the corresponding organohalide.

Below is a table summarizing typical conditions for these palladium-catalyzed reactions.

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent |

| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF |

| Stille | Ar-Sn(Bu)₃ | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | (Not always required) | Toluene, THF, DMF |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine (B6355638), DIPA | THF, DMF, Acetonitrile |

| Negishi | Ar-ZnX | Pd(PPh₃)₄, Pd(dba)₂/SPhos | (Not required) | THF, Dioxane, DMF |

Copper-mediated reactions, particularly the Ullmann condensation, represent a classical and still relevant method for forming carbon-heteroatom bonds. These reactions can be used to couple this compound with nucleophiles such as amines, alcohols, and thiols. While traditional Ullmann reactions require harsh conditions (high temperatures), modern protocols often use copper catalysts with specific ligands, allowing the reactions to proceed under milder conditions. This strategy is valuable for synthesizing 7-amino, 7-alkoxy, and 7-thioether derivatives of the naphthyridine core.

While palladium and copper have dominated the field, research into more sustainable and cost-effective catalysts is ongoing. Catalytic systems based on nickel, iron, cobalt, and gold are gaining traction for cross-coupling reactions. Nickel catalysts, for example, can often replicate the reactivity of palladium at a lower cost and can sometimes offer complementary reactivity. Iron-catalyzed cross-coupling reactions are also of significant interest due to iron's abundance and low toxicity, aligning with the principles of green chemistry. These emerging catalysts hold promise for the future functionalization of the this compound scaffold.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Naphthyridine Core

The 1,8-naphthyridine (B1210474) ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr). nih.gov In this reaction, a potent nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group.

For this compound, while the iodo group can be displaced, SNAr reactions can also occur at other positions on the ring if they are sufficiently activated and bear a suitable leaving group. The reaction proceeds through a Meisenheimer intermediate, a negatively charged species whose stability is crucial for the reaction to occur. nih.gov The presence of the two nitrogen atoms helps to stabilize this intermediate. Strong nucleophiles like alkoxides, amides, or thiolates can displace the iodo group, particularly under thermal or microwave-assisted conditions, providing an alternative to metal-catalyzed methods for introducing heteroatom substituents.

Electrophilic Aromatic Substitution Reactions on the 1,8-Naphthyridine System

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the aromatic ring. masterorganicchemistry.com This class of reactions is characteristic of electron-rich aromatic systems like benzene. Conversely, the electron-deficient nature of the 1,8-naphthyridine ring makes it generally unreactive towards electrophilic substitution. masterorganicchemistry.comyoutube.com The nitrogen atoms deactivate the ring towards attack by an electrophile.

Attempting standard EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation on the 2,4-dimethyl-1,8-naphthyridine (B12115749) core typically requires harsh, forcing conditions and often results in low yields or reaction at the nitrogen atom (N-alkylation, N-oxidation) rather than on the carbon framework. If substitution does occur, it is directed by the existing substituents and the deactivating effect of the ring nitrogens. A potential strategy to facilitate EAS is the prior N-oxidation of the naphthyridine ring, which can alter the electronic properties and regioselectivity of the system.

Directed Metalation and Regioselective Functionalization of Naphthyridine Rings

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.orgwikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation to an adjacent position. wikipedia.orgharvard.edu

In the 2,4-dimethyl-1,8-naphthyridine system, the ring nitrogen atoms can act as directing groups. harvard.eduresearchgate.net Treatment with a strong base could lead to regioselective deprotonation at a position ortho to one of the nitrogens. The methyl groups at C2 and C4 would sterically influence the site of metalation. The most likely positions for deprotonation would be C3 or C5. The resulting lithiated naphthyridine is a potent nucleophile that can react with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂), allowing for the precise installation of functional groups at specific positions on the naphthyridine core, a task that is difficult to achieve by other synthetic methods.

Hydrogenation and Dehydrogenation Methodologies for Naphthyridine Derivatives

The selective reduction (hydrogenation) of the 1,8-naphthyridine core to its tetrahydro derivative is a crucial transformation, as the resulting saturated heterocyclic framework is prevalent in many biologically active molecules. Conversely, the dehydrogenation of these saturated systems can be a key step in multi-step synthetic sequences.

Catalytic Hydrogenation: The reduction of the 1,8-naphthyridine ring system can be effectively achieved through catalytic hydrogenation. Various transition metal catalysts are employed for this purpose, with the choice of catalyst and reaction conditions influencing the extent and selectivity of the reduction. For instance, catalytic reduction of 1,8-naphthyridine with palladium on charcoal in ethanol (B145695) has been shown to yield the corresponding 1,2,3,4-tetrahydro-1,8-naphthyridine. More sophisticated catalyst systems, such as chiral cationic ruthenium diamine complexes, have been developed for the asymmetric hydrogenation of substituted 1,8-naphthyridines, affording chiral tetrahydro-1,8-naphthyridine derivatives with high enantioselectivity. The presence of substituents on the naphthyridine ring can influence the regioselectivity of the hydrogenation, with electron-rich pyridine (B92270) rings tending to be hydrogenated preferentially.

Transfer Hydrogenation: An alternative to using high-pressure hydrogen gas is transfer hydrogenation, which utilizes a hydrogen donor molecule in the presence of a suitable catalyst. Iridium-catalyzed transfer hydrogenation has been successfully applied to 1,8-naphthyridines. In this method, a hydrogen donor, such as indoline (B122111), transfers hydrogen to the naphthyridine core, resulting in its reduction. This approach is often characterized by its operational simplicity and milder reaction conditions. A notable strategy involves the use of tetrahydroquinolines as hydrogen donors to achieve α-functionalization of the 1,8-naphthyridine ring while overcoming the challenge of over-hydrogenation.

Dehydrogenation: The aromatization of tetrahydro-1,8-naphthyridines can be accomplished through catalytic dehydrogenation. This process is essentially the reverse of hydrogenation and is often facilitated by palladium-based catalysts at elevated temperatures. In the context of transfer hydrogenation, the hydrogen donor itself is dehydrogenated. For example, in the iridium-catalyzed transfer hydrogenation of 1,8-naphthyridines, the indoline donor is converted to indole. The principles of catalytic dehydrogenation are broadly applicable to various N-heterocycles and are a key component in the concept of liquid organic hydrogen carriers (LOHCs) for hydrogen storage.

Table 1: Methodologies for Hydrogenation of 1,8-Naphthyridine Derivatives

| Catalyst System | Hydrogen Source | Substrate Scope | Product | Key Features |

|---|---|---|---|---|

| Palladium on Charcoal (Pd/C) | H₂ gas | 1,8-Naphthyridine | 1,2,3,4-Tetrahydro-1,8-naphthyridine | Standard conditions for aromatic ring reduction. |

| Chiral Cationic Ruthenium Diamine Complexes | H₂ gas | 2,7-Disubstituted 1,8-naphthyridines | Chiral 1,2,3,4-Tetrahydro-1,8-naphthyridines | High enantioselectivity. |

| Iridium Complexes | Indoline | Aryl-1,8-naphthyridines | Tetrahydro-1,8-naphthyridines | Mild, transfer hydrogenation conditions. |

Chemical Modifications and Derivatization at the Methyl Positions (C-2 and C-4)

The methyl groups at the C-2 and C-4 positions of the this compound ring are amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular framework.

α-Functionalization of Alkyl Substituents

The hydrogens on the methyl groups attached to the 1,8-naphthyridine ring are benzylic-like in their reactivity, making them susceptible to deprotonation and subsequent reaction with electrophiles. This allows for the α-functionalization of these alkyl substituents. While specific studies on this compound are not extensively documented, the functionalization of 2-methyl- and 2,7-dimethyl-1,8-naphthyridine (B83737) provides strong precedent for these transformations. For example, treatment of 2-methyl-1,8-naphthyridine with a strong base like methyllithium (B1224462) can generate a nucleophilic species that can then react with various electrophiles.

Analogous to other methyl-substituted aromatic systems, these positions can potentially undergo:

Halogenation: Radical halogenation, for instance with N-bromosuccinimide (NBS) under photochemical or radical initiation conditions, can introduce a halogen atom onto the methyl group, forming a halomethyl derivative. This derivative is a versatile intermediate for further nucleophilic substitution reactions.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can oxidize the methyl groups to carboxylic acids. This transformation converts the alkyl substituent into a meta-directing carboxyl group, which can be useful for directing further electrophilic aromatic substitution reactions on the naphthyridine core.

Side-Chain Elaboration Strategies

The α-functionalized methyl groups serve as handles for extending the side chains at the C-2 and C-4 positions.

Condensation Reactions: The activated methyl groups of 2,4-dimethyl-1,8-naphthyridine can participate in condensation reactions with aldehydes and ketones. In the presence of a suitable base, the deprotonated methyl group can act as a nucleophile, attacking the carbonyl carbon to form a new carbon-carbon bond. Subsequent dehydration can lead to the formation of a styryl-like or extended conjugated system.

Alkylation: Following deprotonation with a strong base, the resulting carbanion can be alkylated with a variety of alkyl halides, providing a straightforward method for elongating the side chains.

Table 2: Potential Side-Chain Functionalization Reactions of 2,4-Dimethyl-1,8-Naphthyridine Derivatives

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS), light/initiator | 2-(Bromomethyl)-4-methyl-1,8-naphthyridine |

| Oxidation | Potassium permanganate (KMnO₄) | 4-Methyl-1,8-naphthyridine-2-carboxylic acid |

| Condensation | Benzaldehyde, base | 2-Methyl-4-styryl-1,8-naphthyridine |

| Alkylation | n-Butyllithium, then methyl iodide | 2-Ethyl-4-methyl-1,8-naphthyridine |

Ring Transformation and Rearrangement Reactions Involving Naphthyridine Scaffolds

While less common than peripheral functionalization, the skeletal transformation of the 1,8-naphthyridine ring system represents an advanced strategy for generating novel heterocyclic frameworks. These reactions often require specific precursors or reaction conditions to induce the cleavage and reformation of the ring system.

One documented approach that leads to the formation of 1,8-naphthyridines involves the ring expansion of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-ones. Although this is a synthetic route to naphthyridines rather than a transformation of a pre-existing naphthyridine, it highlights the potential for ring interconversions within related heterocyclic systems.

While specific examples of ring transformation and rearrangement reactions starting from this compound are not readily found in the literature, theoretical possibilities based on the reactivity of other N-heterocycles could include:

Ring-Opening Reactions: Under certain reductive or nucleophilic conditions, cleavage of one of the pyridine rings could occur, leading to a more flexible acyclic or monocyclic intermediate that could be recyclized to form a different heterocyclic system.

Skeletal Rearrangements: Photochemical or acid-catalyzed conditions can sometimes induce rearrangements in aromatic and heteroaromatic systems, leading to isomerized products. For the 1,8-naphthyridine scaffold, this could potentially involve the migration of substituents or a change in the fusion pattern of the two pyridine rings, although such reactions would likely require significant activation energy.

The study of such transformations on the this compound scaffold remains an area with potential for new discoveries in heterocyclic chemistry.

Emerging Research Directions and Future Perspectives in 1,8 Naphthyridine Chemistry

Development of Advanced Synthetic Methodologies

Modern advancements in synthetic chemistry are now being applied to the 1,8-naphthyridine (B1210474) scaffold to overcome the limitations of traditional methods, such as harsh reaction conditions and limited substrate scope.

Asymmetric Synthesis of Chiral 1,8-Naphthyridine Derivatives

The development of asymmetric methods to access chiral 1,8-naphthyridine derivatives is a burgeoning area of research. The introduction of chirality can have a profound impact on the biological activity and material properties of these compounds. Strategies for achieving asymmetry include the use of chiral starting materials, chiral auxiliaries, and, more recently, asymmetric catalysis. For instance, chiral ligands can be employed in metal-catalyzed cross-coupling reactions to introduce stereocenters into the 1,8-naphthyridine framework. While not yet widely reported for iodo-substituted derivatives like 7-Iodo-2,4-dimethyl-1,8-naphthyridine, the principles of asymmetric synthesis are being actively explored for other functionalized 1,8-naphthyridines.

Continuous Flow Chemistry Applications for Scalable Synthesis

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, enhanced reaction control, and greater scalability. These benefits are particularly relevant for the synthesis of pharmaceutically important scaffolds like 1,8-naphthyridine. The application of flow chemistry to the synthesis of 1,8-naphthyridines can enable the rapid optimization of reaction conditions and facilitate the large-scale production of target compounds. The iodination step in the synthesis of this compound, for example, could be performed under flow conditions to precisely control the reaction time and temperature, potentially leading to higher yields and purity.

Applications in Advanced Materials Science (General for 1,8-Naphthyridines)

The unique photophysical and electronic properties of 1,8-naphthyridines make them attractive candidates for applications in materials science. Their planar structure and electron-deficient nature can be tuned through substitution to create materials with desirable optical and electronic characteristics.

Design and Synthesis of Optoelectronic Materials

1,8-Naphthyridine derivatives have been investigated for their potential use as organic light-emitting diodes (OLEDs) and fluorescent sensors. The introduction of an iodine atom, as in this compound, can influence the photophysical properties of the molecule through the heavy-atom effect, which can enhance intersystem crossing and potentially lead to phosphorescence. Furthermore, the iodo-substituent provides a reactive handle for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse library of materials with tailored optoelectronic properties.

Integration into Polymeric Architectures

The incorporation of 1,8-naphthyridine units into polymeric backbones can lead to materials with interesting properties, such as enhanced thermal stability and unique electronic behavior. The bifunctional nature of many 1,8-naphthyridine derivatives allows them to be used as monomers in polymerization reactions. For example, a di-functionalized 1,8-naphthyridine could be polymerized to create a conjugated polymer with potential applications in organic electronics. The iodo-group in this compound could be converted to other functional groups suitable for polymerization, such as a boronic ester or a terminal alkyne, thus enabling its integration into polymeric structures.

Development of Chemical Biology Probes and Tools Based on Naphthyridine Scaffolds

The ability of the 1,8-naphthyridine scaffold to interact with biological macromolecules has led to its exploration in the development of chemical biology probes. These tools can be used to study biological processes, identify new drug targets, and visualize cellular components. The fluorescence properties of some 1,8-naphthyridine derivatives make them suitable for use as fluorescent probes. For instance, a 1,8-naphthyridine-based probe could be designed to bind to a specific protein or nucleic acid sequence, with a corresponding change in its fluorescence signal upon binding. The iodo-substituent in this compound could be utilized for the attachment of a linker to a biomolecule or a solid support, facilitating its use in pull-down assays or as part of a larger bioconjugate.

Interdisciplinary Research Synergies with 1,8-Naphthyridine Systems

The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a versatile building block in a multitude of scientific disciplines. Its unique structural and electronic properties have paved the way for extensive research, leading to a wide array of biological activities and material applications. The strategic functionalization of the 1,8-naphthyridine core is a key factor in unlocking its full potential, with derivatives like This compound poised at the intersection of several research fields. This section explores the interdisciplinary synergies of 1,8-naphthyridine systems, with a focus on how the specific functionalities of this compound could be leveraged in medicinal chemistry, materials science, and coordination chemistry.

The 1,8-naphthyridine framework is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a broad spectrum of pharmacological activities. nih.gov These include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. nih.gov The biological activity is often fine-tuned by the nature and position of substituents on the naphthyridine ring. For instance, the well-known antibacterial agent, nalidixic acid, is a derivative of 1,8-naphthyridine-3-carboxylic acid. nih.gov The introduction of a halogen, such as iodine, at the C7 position of the 1,8-naphthyridine ring, as seen in This compound , offers a synthetically versatile handle for the generation of diverse molecular libraries through cross-coupling reactions.

This synthetic accessibility allows for the exploration of structure-activity relationships by introducing a variety of functional groups at this position. The methyl groups at the C2 and C4 positions can also influence the molecule's solubility, lipophilicity, and steric interactions with biological targets. The synergistic interplay between the reactive iodo-group and the modulating methyl groups makes This compound a promising starting material for the development of novel therapeutic agents.

In the realm of materials science, 1,8-naphthyridine derivatives have garnered attention for their unique photophysical properties. Their rigid, planar structure and tunable electronic characteristics make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The introduction of an iodo-substituent provides a reactive site for the attachment of chromophoric or fluorophoric units via palladium-catalyzed cross-coupling reactions, enabling the synthesis of advanced materials with tailored optical and electronic properties. The dimethyl substitution pattern can further modulate the emission wavelengths and quantum yields of these materials.

The nitrogen atoms in the 1,8-naphthyridine ring system act as excellent coordination sites for metal ions, making these compounds valuable ligands in coordination chemistry and catalysis. The resulting metal complexes have been explored for their catalytic activity, magnetic properties, and potential as therapeutic agents. The presence of an iodo-group on the naphthyridine ligand, as in This compound , allows for post-coordination modification, where the coordinated ligand can be further functionalized through cross-coupling reactions. This strategy opens up avenues for the synthesis of complex, multifunctional coordination compounds with novel properties and applications.

The following table summarizes the potential interdisciplinary applications of functionalized 1,8-naphthyridine derivatives, highlighting the prospective role of This compound .

| Field of Research | Application of 1,8-Naphthyridine Derivatives | Potential Role of this compound |

|---|---|---|

| Medicinal Chemistry | Development of antibacterial, anticancer, antiviral, and anti-inflammatory agents. nih.gov | Precursor for the synthesis of novel bioactive compounds via cross-coupling at the C7-iodo position. The dimethyl groups can modulate pharmacological properties. |

| Materials Science | Building blocks for organic light-emitting diodes (OLEDs), fluorescent sensors, and organic semiconductors. | A key intermediate for the synthesis of advanced materials with tailored photophysical properties through functionalization at the iodo-position. |

| Coordination Chemistry | Versatile ligands for the formation of metal complexes with applications in catalysis and materials science. | A platform for the design of novel ligands and multifunctional metal complexes through post-coordination modification at the C7 position. |

The interdisciplinary nature of 1,8-naphthyridine chemistry is a testament to the versatility of this heterocyclic scaffold. The strategic placement of functional groups, such as the iodo and dimethyl substituents in This compound , provides a powerful tool for chemists to design and synthesize novel molecules with tailored properties for a wide range of applications, from next-generation therapeutics to advanced materials.

Q & A

Q. What are the common synthetic routes for 7-Iodo-2,4-dimethyl-1,8-naphthyridine and its derivatives?

- Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the 1,8-naphthyridine core. For example, iodination at the 7-position can be achieved via electrophilic substitution using iodine monochloride (ICl) in acetic acid. Methyl groups at positions 2 and 4 are introduced via Friedländer condensation or alkylation reactions. Key intermediates like 7-methyl-2-phenyl-1,8-naphthyridin-4-ol (from Vilsmeier–Haack formylation) are often functionalized further using thiourea, urea, or aryl aldehydes to generate derivatives .

- Example Table:

| Reaction Step | Reagents/Conditions | Yield (%) | Key Characterization (IR/NMR/MS) |

|---|---|---|---|

| Iodination | ICl, AcOH, 80°C | 85–90 | IR: 3457 cm⁻¹ (OH); MS: m/z 366 M⁺ |

| Alkylation | CH₃I, K₂CO₃, DMF | 75–80 | ¹H NMR: δ 2.58 (s, CH₃) |

Q. How are structural and purity analyses performed for this compound?

- Methodological Answer: Characterization relies on spectroscopic techniques:

- IR Spectroscopy: Identifies functional groups (e.g., OH at ~3457 cm⁻¹, C=O at ~1677 cm⁻¹) .

- ¹H/¹³C NMR: Confirms substituent positions (e.g., methyl groups at δ 2.58 ppm, aromatic protons at δ 7.28–8.57 ppm) .

- Mass Spectrometry (MS): Validates molecular weight (e.g., m/z 366 M⁺ for C₁₄H₁₁IN₂O) .

- Elemental Analysis: Ensures purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. What reaction mechanisms govern the functionalization of 1,8-naphthyridine derivatives?

- Methodological Answer:

- Electrophilic Substitution: Iodination proceeds via generation of an iodonium ion (I⁺), attacking the electron-rich 7-position .

- Nucleophilic Acyl Substitution: Chalcone derivatives (e.g., 3d–g) form via Claisen-Schmidt condensation between aldehyde intermediates and ketones .

- Cyclocondensation: Pyrimidinone derivatives (e.g., 5d) are synthesized via refluxing chalcones with urea in ethanol/HCl, forming six-membered rings .

Advanced Research Questions

Q. How can regioselectivity challenges in naphthyridine iodination be addressed?

- Methodological Answer: Regioselectivity is controlled by:

- Directing Groups: Methyl or phenyl groups at positions 2 and 4 electronically steer iodination to the 7-position .

- Catalysts: Lewis acids like FeCl₃ enhance electrophilic attack at specific sites .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, improving yield .

Q. What computational methods optimize reaction pathways for novel derivatives?

- Methodological Answer:

- Quantum Chemical Calculations: Density Functional Theory (DFT) predicts reaction energetics and transition states, reducing trial-and-error synthesis .

- Reaction Path Search Algorithms: Identify low-energy pathways for heterocycle formation (e.g., pyrimidinones) .

- Machine Learning: Trained on experimental datasets (e.g., yields, conditions) to recommend optimal reagents .

Q. How can contradictory biological activity data (e.g., cytotoxicity) be resolved?

- Methodological Answer:

- Dose-Response Studies: Establish IC₅₀ values across multiple cell lines (e.g., MCF7, HeLa) to confirm specificity .

- Structure-Activity Relationship (SAR) Analysis: Compare derivatives (e.g., nitro vs. methoxy substituents) to identify critical functional groups .

- Meta-Analysis: Cross-reference data from independent studies to isolate confounding variables (e.g., solvent effects) .

Q. What statistical designs improve yield optimization in multi-step syntheses?

- Methodological Answer:

- Factorial Design: Screens variables (temperature, catalyst loading) to identify significant factors .

- Response Surface Methodology (RSM): Models non-linear relationships between variables (e.g., reflux time vs. yield) .

- Taguchi Methods: Minimize variability using orthogonal arrays (e.g., optimizing thiourea coupling in pyrimidine-2-thiones) .

Methodological Tools & Validation

Q. How are synthetic intermediates validated for downstream applications?

- Methodological Answer:

- Chromatographic Purity: HPLC/GC-MS ensures intermediates meet thresholds (>95% purity) .

- Stability Testing: Thermogravimetric Analysis (TGA) assesses decomposition risks under reaction conditions .

- Cross-Coupling Compatibility: Test intermediates in Suzuki-Miyaura or Buchwald-Hartwig reactions to confirm reactivity .

Q. What software tools aid in spectral data interpretation?

- Methodological Answer:

- MNova NMR: Deconvolutes complex spectra (e.g., overlapping aromatic protons) .

- HighRes MS: Matches isotopic patterns to theoretical values (e.g., m/z 488 M⁺ for C₃₀H₂₄N₄O₃) .

- ChemDraw® Predict: Simulates NMR/IR spectra for proposed structures .

Tables for Comparative Analysis

Table 1: Cytotoxicity of Selected Derivatives Against MCF7 Cells

| Compound | Substituents | IC₅₀ (µM) | Key Structural Feature |

|---|---|---|---|

| 3e | 4-Methoxy-phenyl | 12.3 | Electron-donating group |

| 5g | 4-Nitro-phenyl | 8.7 | Electron-withdrawing group |

| 10b | Phenyl-nicotinonitrile | 6.2 | Extended conjugation |

Table 2: Optimization of Pyrimidinone Synthesis via Factorial Design

| Factor | Low Level | High Level | Optimal Value | Effect on Yield (%) |

|---|---|---|---|---|

| Temperature (°C) | 70 | 110 | 90 | +22.5 |

| Urea Equivalents | 1.0 | 2.0 | 1.5 | +15.8 |

| Reaction Time (h) | 8 | 12 | 10 | +9.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.